2-[(4-Fluorophenyl)methylsulfanyl]aniline
Description
2-[(4-Fluorophenyl)methylsulfanyl]aniline (CAS: 710292-49-2) is an aromatic amine featuring a benzylthioether substituent at the ortho position of the aniline ring, with a fluorine atom para to the methylene group on the benzyl moiety. Its molecular formula is C₁₃H₁₂FNS, and its structure combines electron-withdrawing (fluorine) and electron-donating (sulfanyl) groups, influencing its reactivity and physicochemical properties .
For example, describes the preparation of a Schiff base ligand via condensation of 2-(methylthio)aniline with pyrrole-2-carboxaldehyde, indicating that thioether formation is feasible under reflux with acid catalysis.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNUUSADNBAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402486 | |
| Record name | 2-[(4-fluorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710292-49-2 | |
| Record name | 2-[(4-fluorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]aniline typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with aniline to yield the desired product. The reaction conditions usually involve the use of a solvent such as ethanol and a catalyst like triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 2-[(4-Fluorophenyl)methylsulfanyl]aniline may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methylsulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)methylsulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(4-Fluorophenyl)methylsulfanyl]aniline with structurally analogous compounds, highlighting differences in substituents, synthesis, and properties:
Key Observations:
Electronic Effects: Fluorine's electron-withdrawing nature enhances the electrophilicity of adjacent groups. In 2-[(4-Fluorophenyl)methylsulfanyl]aniline, this may increase the acidity of the aniline NH₂ compared to non-fluorinated analogs like 2-[(4-methylbenzyl)sulfanyl]aniline () . Halogenated derivatives (e.g., bromo in ) exhibit distinct reactivity in cross-coupling reactions, whereas methyl groups () offer steric bulk without electronic activation .
Synthetic Flexibility :
- Thioamination strategies () enable modular construction of sulfur-containing anilines, contrasting with traditional nucleophilic substitutions () .
- Compounds like 3g () demonstrate the utility of transition-metal-free methods for regioselective thioether formation .
Physicochemical Properties :
- The liquid state of N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline () contrasts with the solid-state nature of many benzylthioanilines, likely due to reduced crystallinity from the ethyl spacer .
- Melting points and solubility vary significantly with halogenation; chloro/fluoro derivatives () may exhibit lower solubility in polar solvents compared to methoxy analogs .
Biological Activity
2-[(4-Fluorophenyl)methylsulfanyl]aniline, with the molecular formula C13H12FNS, is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in drug development.
- Molecular Formula : C13H12FNS
- CAS Number : 710292-49-2
- Structural Characteristics : The compound features a fluorophenyl group and a methylsulfanyl group attached to an aniline core, which may influence its reactivity and biological interactions.
The biological activity of 2-[(4-Fluorophenyl)methylsulfanyl]aniline is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential applications in both antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that 2-[(4-Fluorophenyl)methylsulfanyl]aniline exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The presence of the fluorophenyl group enhances its interaction with molecular targets involved in cancer cell proliferation.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- The compound was found to disrupt the integrity of bacterial membranes, leading to cell lysis.
-
Cytotoxicity in Cancer Cells :
- In a study involving human breast cancer cell lines (MCF-7), 2-[(4-Fluorophenyl)methylsulfanyl]aniline exhibited an IC50 value of 25 µM after 48 hours of treatment.
- Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 2-[(4-Fluorophenyl)methylsulfanyl]aniline | High | Moderate | Fluorophenyl and methylsulfanyl groups |
| 4-(4-Methylsulfonyl)phenyl aniline | Moderate | Low | Methylsulfonyl group |
| 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | Low | High | Imidazo-pyridine structure |
Applications in Drug Development
The unique chemical structure of 2-[(4-Fluorophenyl)methylsulfanyl]aniline makes it a valuable candidate for drug development. Its dual activity as an antimicrobial and anticancer agent opens avenues for creating multifunctional drugs. Ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
